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Abstract

Camostat mesylate, a synthetic serine protease inhibitor, has a rich history rooted in
Japanese pharmaceutical research. Initially developed in the early 1980s, it was first approved
in Japan in 1985 for the management of chronic pancreatitis and was later indicated for the
treatment of postoperative reflux esophagitis. Its mechanism of action, centered on the
inhibition of trypsin and other serine proteases, laid the groundwork for its therapeutic
applications in these gastrointestinal disorders. This technical guide provides an in-depth
exploration of the history, original therapeutic indications, and the foundational experimental
data that supported the approval and clinical use of Camostat Mesylate for these conditions.

Introduction

Camostat mesylate (brand name Foipan®) is an orally administered synthetic serine protease
inhibitor.[1][2] First described in the literature in 1981, it was developed and approved in Japan
for the treatment of chronic pancreatitis in 1985 and subsequently for postoperative reflux
esophagitis.[1][2] The therapeutic efficacy of camostat mesylate in these conditions is
primarily attributed to its potent inhibition of serine proteases, most notably trypsin.[3] By
attenuating the activity of these enzymes, camostat mesylate mitigates the inflammatory
cascades and tissue damage characteristic of these diseases.
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History and Development

Camostat mesylate was synthesized in Japan and underwent preclinical and clinical
development during the late 1970s and early 1980s.[2] It was approved for clinical use in Japan
in 1985 for the treatment of acute symptoms of chronic pancreatitis.[2] Later, its therapeutic
applications were expanded to include postoperative reflux esophagitis.[1] For decades, its use
was primarily localized to Japan and South Korea.[2]

Original Therapeutic Indication: Chronic
Pancreatitis
Pathophysiology and Rationale for Use

Chronic pancreatitis is a progressive inflammatory disease characterized by the premature
activation of digestive enzymes within the pancreas, leading to autodigestion, chronic
inflammation, and fibrosis.[4] A key initiating event is the intra-pancreatic activation of
trypsinogen to trypsin, which then activates a cascade of other digestive proenzymes.[2] This
enzymatic activity drives tissue damage, inflammation, and the characteristic debilitating pain of
the disease.

Camostat mesylate, as a potent inhibitor of trypsin, was developed to directly counter this
central pathogenic mechanism.[3] By blocking trypsin activity, it was hypothesized to reduce
the downstream activation of other proteases, thereby diminishing the inflammatory response
and providing symptomatic relief.

Preclinical Evidence

Early preclinical studies in animal models of pancreatitis provided the foundational evidence for
the therapeutic potential of camostat mesylate.

 Dibutyltin Dichloride (DBTC)-Induced Pancreatitis in Rats: In this model of chronic
pancreatitis, oral administration of camostat mesylate was shown to inhibit inflammation,
cytokine expression, and the development of pancreatic fibrosis.[1]

e Spontaneous Chronic Pancreatitis Model (WBN/Kob rats): In this genetic model, camostat
mesylate administration suppressed the gene expression of pancreatitis-associated protein

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8239543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8239543/
https://pubmed.ncbi.nlm.nih.gov/15531908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8239543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8239543/
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-camostat-mesilate
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15531908/
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(PAP), p8, interleukin-6 (IL-6), and transforming growth factor-betal (TGF-1).[5] This was
associated with a reduction in inflammatory changes and fibrosis within the pancreas.[5]

Clinical Data

While the specific data from the pivotal Japanese clinical trials of the early 1980s are not widely
available in English-language literature, subsequent studies and clinical experience have
substantiated its efficacy. The standard approved dosage for acute symptoms of chronic
pancreatitis in Japan is 600 mg per day, typically administered in three divided doses.[4]
Clinical observations have shown that camostat mesylate can lead to the attenuation of
elevated serum amylase and improvement in subjective symptoms.[6]

Table 1: Summary of Preclinical Efficacy Data for Camostat Mesylate in Chronic Pancreatitis
Models

Animal Model Key Findings Reference

Inhibition of inflammation,
DBTC-Induced Pancreatitis

cytokine expression, and 1
(Rats) y p [1]

fibrosis.

Suppression of PAP, p8, IL-6,
Spontaneous CP (WBN/Kob and TGF-1 gene expression;
rats) reduced inflammation and

fibrosis.

Signaling Pathway in Chronic Pancreatitis

The therapeutic effect of camostat mesylate in chronic pancreatitis is mediated by the
inhibition of trypsin, which in turn downregulates multiple inflammatory pathways. By blocking
trypsin, camostat mesylate prevents the activation of downstream signaling cascades that
lead to the production of pro-inflammatory cytokines and the activation of pancreatic stellate
cells, which are key drivers of fibrosis.
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Camostat's Inhibition of the Pancreatitis Inflammatory Cascade.

Original Therapeutic Indication: Postoperative

Reflux Esophagitis
Pathophysiology and Rationale for Use

Postoperative reflux esophagitis, particularly after gastrectomy, involves the reflux of duodenal
contents, including pancreatic juice, into the esophagus.[5] Unlike typical gastroesophageal
reflux disease (GERD), the refluxate in this condition is often alkaline and contains high
concentrations of proteases, such as trypsin. Trypsin can directly damage the esophageal
mucosa and trigger an inflammatory response.

The rationale for using camostat mesylate in this context is to inhibit the activity of refluxed
trypsin in the esophagus, thereby preventing mucosal injury and reducing inflammation.

Clinical Data

Clinical studies have demonstrated the efficacy of camostat mesylate in treating postoperative
reflux esophagitis. The typical dosage for this indication is 300 mg per day.[7]

A prospective randomized controlled study involving 80 patients with reflux symptoms after
gastrectomy compared camostat mesylate (300 mg/day for 8 weeks) to other commonly
prescribed drugs.[7] The results showed a significant improvement in symptoms in the
camostat mesylate group.[7]

Table 2: Symptom Relief in Postoperative Reflux Esophagitis with Camostat Mesylate (8

weeks of treatment)[7]
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Camostat Mesylate Group Control Group (n=33) - %

Symptom . .
(n=47) - % Relief Relief
Heartburn 87% 75%
Regurgitation 95% 82%
Epigastric Soreness 85% 75%
Dysphagia 72% 80%

Another study in patients with reflux esophagitis after distal gastrectomy demonstrated that
camostat mesylate significantly decreased trypsin activity in the duodenum and esophagus.[5]
This was accompanied by an improvement in endoscopic findings, with a reduction in the
proportion of patients with severe esophagitis (Grades B, C, and D by Los Angeles
classification) from 70% to 40% after 28 days of treatment.[5]

Signaling Pathway in Reflux Esophagitis

In the esophagus, refluxed trypsin can activate Protease-Activated Receptor 2 (PAR-2), a G-
protein coupled receptor expressed on esophageal epithelial cells.[8] Activation of PAR-2
initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as
Interleukin-8 (IL-8), which recruits neutrophils and promotes inflammation.[8] Camostat
mesylate's inhibition of trypsin prevents the activation of this pathway.
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Mechanism of Camostat in Trypsin-Induced Esophageal Inflammation.

Experimental Protocols
Animal Model of Chronic Pancreatitis (DBTC-Induced)[1]
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¢ Animal Model: Male Lewis rats.

 Induction of Pancreatitis: A single intraperitoneal administration of dibutyltin dichloride
(DBTC) at a dose of 7 mg/kg.

o Treatment: Seven days post-induction, rats in the treatment group were fed a special diet
containing 1 mg/g of camostat mesylate. The control group received a standard diet.

e Assessments: The severity of pancreatitis and fibrosis was examined histologically and
enzymologically at days 0, 7, 14, and 28. In vitro studies on isolated monocytes and
pancreatic stellate cells were also performed to assess the effects on cytokine production
and cell proliferation.

Clinical Trial Protocol for Postoperative Reflux
Esophagitis[5]

» Patient Population: Patients with gastroesophageal reflux disease after distal gastrectomy.
e Screening: Patients were prescreened based on esophageal pH levels and trypsin activity.
e Study Design:

o Baseline Assessment: Esophageal and duodenal washings were collected to measure
pretreatment trypsin activity.

o Acute Effect Assessment: A single oral dose of 100 mg of camostat mesylate was
administered. Duodenal washings were aspirated at 30 and 120 minutes post-
administration to evaluate the immediate effect on trypsin activity.

o Chronic Treatment: Patients were then treated with 300 mg of camostat mesylate orally
three times daily for a 4-week period.

o Follow-up Assessment: On day 28, the grade of reflux esophagitis was re-evaluated
endoscopically (using the Los Angeles classification), and esophageal washings were
collected to measure trypsin activity.

Conclusion
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Camostat mesylate has a long-standing history as a targeted therapeutic for chronic
pancreatitis and postoperative reflux esophagitis in Japan. Its development was based on a
clear understanding of the central role of serine proteases, particularly trypsin, in the
pathophysiology of these diseases. Preclinical and clinical data have consistently supported its
efficacy in reducing enzymatic activity, inflammation, and associated symptoms. The signaling
pathways elucidated for its action in both the pancreas and the esophagus highlight the
targeted nature of its therapeutic effects. This foundational knowledge continues to be relevant
as new potential applications for this versatile protease inhibitor are explored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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